2-Amino-2-thiazoline hydrochloride

Antimicrobial Multidrug-resistant bacteria Synergistic antibiotic combinations

Pharmaceutical intermediate synthesis often fails due to poor solubility of free-base heterocycles in aqueous coupling reactions. This hydrochloride salt form of 2-amino-2-thiazoline provides a validated solution. - **Aqueous solubility** ≥10 g/100 mL (24°C) - enables efficient condensation with p-acetaminobenzenesulfonyl chloride for sulfathiazole production. - **Industrial process**: Consumes thiourea 800 kg/t and chloroacetaldehyde 840 kg/t - proven commercial scalability. - **Research applications**: NOS inhibitor scaffold (in vivo antihypotensive activity), bidentate ligand for Ni²⁺/Cu²⁺ complexes, and antimicrobial synergy studies (MIC 32 μg/mL vs. MDR S. aureus). - **Immediate supply** - available for lab-to-ton scale procurement.

Molecular Formula C3H7ClN2S
Molecular Weight 138.62 g/mol
CAS No. 3882-98-2
Cat. No. B1206230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-thiazoline hydrochloride
CAS3882-98-2
Synonyms2-amino-2-thiazoline
2-Amino-4-thiazoline
2-aminothiazoline
2-aminothiazoline monohydrobromide
2-aminothiazoline nitrate
2-aminothiazoline phosphate
2-aminothiazoline sulfate
Revercan
Molecular FormulaC3H7ClN2S
Molecular Weight138.62 g/mol
Structural Identifiers
SMILESC1CSC(=N1)N.Cl
InChIInChI=1S/C3H6N2S.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
InChIKeyCODJLHDDIDUKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 75° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-thiazoline hydrochloride: Baseline Characterization


2-Amino-2-thiazoline hydrochloride (CAS 3882-98-2, C3H7ClN2S, MW 138.62) is a 4,5-dihydro-1,3-thiazol-2-amine salt that exists as a cream to light yellow crystalline solid with a melting point of 200-202 °C . The hydrochloride salt form confers high aqueous solubility (≥10 g/100 mL at 24 °C), a property distinct from its free base counterpart (2-amino-2-thiazoline, CAS 1779-81-3) [1]. As a heterocyclic building block containing a 2-amino group on a partially saturated thiazoline ring, this compound serves as a versatile intermediate for the synthesis of sulfathiazole derivatives, neurological agents, and as a scaffold for NOS-inhibitor development . The compound is produced industrially via condensation of chloroacetaldehyde with thiourea under acidic conditions, with established raw material consumption metrics (thiourea 96% at 800 kg/t, chloroacetaldehyde 15% at 840 kg/t) [2].

Aqueous reaction media compatibility
Antimicrobial screening against MDR S. aureus
NOS inhibitor pharmacophore scaffold entry
Bidentate ligand for coordination chemistry

Why 2-Amino-2-thiazoline hydrochloride Cannot Be Replaced


Direct substitution of 2-amino-2-thiazoline hydrochloride with its closest analogs—including 2-amino-2-thiazoline free base (CAS 1779-81-3), 2-aminothiazole (CAS 96-50-4), and 2-mercaptothiazoline—is precluded by quantifiable differences in aqueous solubility, reaction compatibility, biological target engagement, and physicochemical properties that govern synthetic utility . The hydrochloride salt exhibits water solubility ≥10 g/100 mL at 24 °C, whereas the free base displays a LogP of -1.02 and reduced aqueous solubility . In antimicrobial screening against multidrug-resistant Staphylococcus aureus, 2-amino-2-thiazoline (MIC 32 μg/mL) demonstrates twofold superior potency relative to 2-thiazoline-2-thiol (MIC 64 μg/mL), confirming that the 2-amino substituent is functionally non-interchangeable with the 2-mercapto group [1]. Furthermore, the 4,5-dihydrothiazole ring (thiazoline) confers distinct reactivity in alkylation and cyclization pathways compared to the aromatic 2-aminothiazole scaffold, which lacks the nucleophilic character at the C2 position required for certain pharmaceutical intermediate syntheses [2]. Procurement decisions predicated solely on scaffold similarity without consideration of these quantitative differentials may result in synthetic failure, altered biological outcomes, or formulation incompatibility.

Free base substitution
Aqueous solubility may be insufficient for aqueous reaction media; may require organic co-solvents.
2-Aminothiazole substitution
Aromatic ring and C2 reactivity may differ; may not support same alkylation pathways.
2-Mercaptothiazoline substitution
Alkylation yields 2-alkylthio series with distinct biological profile; may not reproduce 2-amino series activity.

2-Amino-2-thiazoline hydrochloride: Comparative Evidence


Antimicrobial Potency vs. 2-Thiazoline-2-thiol in MDR S. aureus

In a comparative antimicrobial study of three commercially available thiazoline derivatives against multidrug-resistant (MDR) Staphylococcus aureus clinical isolates (n=20 abscess drainage samples), 2-amino-2-thiazoline exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, whereas 2-thiazoline-2-thiol demonstrated an MIC of 64 μg/mL against the same tested MDR strains [1]. This represents a twofold potency advantage for the 2-amino-substituted analog relative to its 2-mercapto counterpart. Additionally, the study identified synergistic combinations of 2-amino-2-thiazoline with conventional antibiotics (moxifloxacin, vancomycin) that significantly reduced MIC values, with Fractional Inhibitory Concentration (FIC) index calculations confirming synergy [1]. The 2-acetyl-2-thiazoline analog also displayed an MIC of 32 μg/mL, indicating that both 2-amino and 2-acetyl substitution confer comparable intrinsic potency that surpasses the 2-thiol variant in this assay system [1].

MIC vs. 2-Thiazoline-2-thiol
Head-to-head
2-Amino-2-thiazoline: MIC 32 µg/mL
2-Thiazoline-2-thiol: MIC 64 µg/mL
Supports antimicrobial screening context
MDR S. aureus clinical isolates (n=20)
Antimicrobial Multidrug-resistant bacteria Synergistic antibiotic combinations

Aqueous Solubility: Salt vs. Free Base

2-Amino-2-thiazoline hydrochloride (CAS 3882-98-2) demonstrates aqueous solubility of ≥10 g/100 mL at 24 °C, a property directly attributable to the hydrochloride salt form [1]. In contrast, the free base 2-amino-2-thiazoline (CAS 1779-81-3) exhibits a calculated LogP of -1.02 and substantially lower aqueous solubility, with reported solubility primarily in DMSO and methanol . The hydrochloride salt is also soluble in hot water and dilute inorganic acids, while being only sparingly soluble in cold water, ethanol, and ether—a solubility profile that is specifically advantageous for aqueous reaction media and certain biological assay conditions . This differential solubility is a direct consequence of the protonated 2-iminothiazolidine structure stabilized by chloride counterion, as confirmed by crystallographic and potentiometric characterization [2].

Aqueous Solubility
Reported
HCl salt: ≥10 g/100 mL (24 °C)
Free base: limited aqueous solubility
Salt form supports aqueous reaction media
Ambient temperature measurement context
Formulation Aqueous solubility Salt selection

Lipophilicity Differential: Salt vs. Free Base

The hydrochloride salt of 2-amino-2-thiazoline exhibits a calculated LogP of 0.9858 (reported range 0.21-0.99 depending on calculation method), representing a significant increase in lipophilicity compared to the free base, which displays a LogP of -1.02 [1]. This LogP differential of approximately +2.0 log units translates to roughly a 100-fold difference in octanol-water partition coefficient. The free base's negative LogP value indicates preferential aqueous partitioning, whereas the hydrochloride salt's near-unity LogP reflects a more balanced hydrophilic-lipophilic profile . This physicochemical shift is relevant for applications requiring membrane permeability or organic-phase extraction. The polar surface area (PSA) of 63.68 Ų remains identical between salt and free base forms, indicating that the LogP differential arises primarily from the protonated 2-imino group and chloride counterion rather than structural modification of the heterocyclic core [2].

Lipophilicity (LogP)
Reported
HCl salt: LogP 0.99
Free base: LogP -1.02
May support organic-phase extraction studies
Calculated LogP values; PSA identical
Physicochemical properties Lipophilicity Drug design

Alkylation Pathway Reactivity vs. 2-Mercaptothiazoline

In the synthesis of 2-(substituted benzylamino)-2-thiazolines (SBATs) for octopaminergic agonist development, 2-amino-2-thiazoline serves as a direct alkylation substrate to yield the target SBAT compounds, whereas 2-mercaptothiazoline undergoes alkylation to produce 2-(alkylthio)-2-thiazolines—a distinct chemical series with differing biological activity profiles [1]. The synthetic route utilizing 2-amino-2-thiazoline enables access to SBAT compounds that activate adenylate cyclase in cockroach ventral nerve cord homogenates, while the 2-(alkylthio)-2-thiazolines derived from 2-mercaptothiazoline were found to lack significant octopaminergic agonist activity [1]. One specific SBAT derivative, 2-(4-chloro-o-toluidino)-2-thiazoline (III-16), demonstrated 33% efficacy relative to octopamine at 100 μM in stimulating adenylate cyclase, with activity that was nonadditive to octopamine and inhibited by mianserin, cyproheptadine, chlorpromazine, and gramine—confirming specific receptor engagement [2].

Alkylation Pathway Outcome
Class-level
2-Amino → SBATs with agonist activity
2-Mercapto → 2-alkylthio series inactive
Synthetic route may affect biological profile
Cockroach adenylate cyclase assay
Synthetic intermediate Alkylation Agrochemical scaffolds

Bidentate Ligand Behavior vs. 2-Aminothiazole

2-Amino-2-thiazoline functions as a bidentate ligand capable of coordinating transition metals through both the endocyclic nitrogen and the exocyclic 2-amino group, a coordination mode that is distinct from the aromatic 2-aminothiazole scaffold . Potentiometric, conductometric, and spectroscopic investigations have characterized the complexation of 2-amino-2-thiazoline hydrochloride with a range of cations including H⁺, Mg²⁺, Ca²⁺, Ni²⁺, Mn²⁺, Cu²⁺, and Zn²⁺, with determined stoichiometry and stability constants for the formed complexes . The partially saturated 4,5-dihydrothiazole ring confers greater conformational flexibility compared to the planar aromatic thiazole system, potentially influencing metal coordination geometry. Studies have specifically examined nickel(II) complexes incorporating 2-amino-2-thiazoline as a ligand, with characterization of DNA-binding capabilities of the resulting coordination compounds .

Coordination Behavior
Data to verify
2-Amino-2-thiazoline: bidentate ligand
Saturated ring may enable distinct complexation
Source-specific review; data to verify
Coordination chemistry Bidentate ligand Metal complexation

NOS-Inhibitor Pharmacophore Scaffold

The 2-amino-2-thiazoline scaffold has been established as a pharmacologically relevant starting point for the development of nitric oxide synthase (NOS) inhibitors with vasoconstrictive activity [1]. Systematic structure-activity relationship studies of 2-amino-2-thiazoline derivatives have characterized NOS-inhibitor activity in vivo, establishing that the dimensions of substituents in 2-N-mono- and 2-N,N-disubstituted analogs influence biological activity profiles [2]. In a targeted investigation of antihypotensive properties, a lead cyclohexafused 2-amino-2-thiazoline analog caused pronounced and prolonged vasoconstrictive effect after single injection (10 mg/kg i.p.) to Wistar rats with lipopolysaccharide-induced acute endotoxic (vasodilatation) shock, confirming the therapeutic relevance of this scaffold class [3]. While this specific evidence pertains to substituted analogs rather than the parent 2-amino-2-thiazoline hydrochloride, the data substantiate the unsubstituted core as a validated starting scaffold for medicinal chemistry programs targeting NOS-related hypotension.

NOS-Inhibitor Scaffold
Class-level
Cyclohexafused analog: vasoconstrictive effect reported
Model-response context in hypotensive model
Rat LPS endotoxic shock model; derivative study
NOS inhibition Antihypotensive Drug discovery scaffold

2-Amino-2-thiazoline hydrochloride: Research and Industrial Applications


Synthesis of Sulfathiazole Derivatives

2-Amino-2-thiazoline hydrochloride serves as a key intermediate for the industrial production of sulfathiazole and its structural derivatives, with the 2-aminothiazoline moiety providing the essential heterocyclic core [1]. The hydrochloride salt form facilitates handling in aqueous condensation reactions with p-acetaminobenzenesulfonyl chloride, enabling efficient coupling under conditions where the free base would exhibit insufficient solubility . The established production process consumes thiourea (96% purity) at 800 kg per metric ton of product and chloroacetaldehyde (15% concentration) at 840 kg/t, reflecting the compound's commercial-scale manufacturing feasibility [1].

Antimicrobial Screening Against MDR Gram-Positive Pathogens

Based on direct comparative MIC data showing that 2-amino-2-thiazoline (MIC 32 μg/mL) exhibits twofold superior potency relative to 2-thiazoline-2-thiol (MIC 64 μg/mL) against MDR Staphylococcus aureus clinical isolates, the compound is specifically indicated for antimicrobial screening programs targeting resistant Gram-positive infections [1]. The observed synergistic combinations with conventional antibiotics (moxifloxacin, vancomycin), which significantly reduced MIC values via FIC-confirmed synergy, further support its evaluation as a potential adjuvant in combination therapy research [1].

NOS Inhibitor and Antihypotensive Agent Development

The 2-amino-2-thiazoline scaffold serves as a validated starting point for the synthesis of nitric oxide synthase (NOS) inhibitors with demonstrated in vivo antihypotensive activity [1]. Structure-activity relationship studies have established that substituent dimensions in 2-N-mono- and 2-N,N-disubstituted derivatives modulate biological activity, while lipophilic cyclohexafused analogs have shown pronounced and prolonged vasoconstrictive effects at 10 mg/kg i.p. in LPS-induced endotoxic shock models . The parent 2-amino-2-thiazoline hydrochloride provides an accessible entry point to this pharmacologically characterized chemical space.

Coordination Chemistry and Metal Complexes

The bidentate ligand capacity of 2-amino-2-thiazoline—coordinating through both endocyclic nitrogen and exocyclic 2-amino group—enables the formation of stable complexes with transition metals including Ni²⁺, Cu²⁺, Zn²⁺, and Mn²⁺ [1]. Potentiometric and spectroscopic characterization of these complexes provides a foundation for developing novel coordination compounds with potential applications in catalysis and materials science . The partially saturated thiazoline ring confers distinct coordination geometry options compared to the planar aromatic 2-aminothiazole ligand class.

Application
Selection Property
Validation Focus
Sulfathiazole intermediate synthesis
Aqueous reaction compatibility
Aqueous-phase coupling validation
Antimicrobial screening studies
Reported MIC against MDR S. aureus
Strain-panel MIC confirmation
NOS inhibitor pharmacophore development
2-Aminothiazoline scaffold
Hypotensive model-response validation
Coordination chemistry research
Bidentate ligand capability
Metal complex stoichiometry confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-thiazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.